

Check Availability & Pricing

## The Pharmacokinetics and Metabolism of Teneligli-ptin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Teneligliptin is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus.[1][2][3] Its unique chemical structure and pharmacokinetic profile contribute to its efficacy and safety in a broad range of patients, including those with renal or hepatic impairment.[1][3][4] This technical guide provides an indepth overview of the pharmacokinetics and metabolism of teneligli-ptin, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways to support further research and drug development efforts.

### **Pharmacokinetic Profile**

Teneligliptin exhibits a predictable pharmacokinetic profile characterized by rapid absorption, moderate plasma protein binding, and a long elimination half-life, which supports once-daily dosing.[1][5]

## **Absorption**

Following oral administration, teneligli-ptin is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) typically observed within 1 to 2 hours.[1][6] The oral bioavailability of teneligli-ptin is estimated to be between 43% and 74%.[7] The



pharmacokinetics of teneligli-ptin are not significantly affected by food, allowing for dosing without regard to meals.[8]

#### **Distribution**

Teneligliptin has a high volume of distribution, suggesting extensive tissue distribution.[7] In preclinical studies in rats, [14C]teneligliptin was predominantly distributed to the kidney and liver, followed by the lung, spleen, and pituitary gland.[9][10] Plasma protein binding of teneligliptin in humans is in the range of 78-80%.[7]

#### Metabolism

Teneligliptin is metabolized in the liver primarily by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), with each enzyme contributing almost equally to its metabolism.[1][2] To a lesser extent, CYP2D6 and FMO1 are also involved.[11] The major metabolite identified in human plasma is a thiazolidine-1-oxide derivative, designated as M1, which is considered to have unknown biological activity.[7][12] In plasma, unchanged teneligliptin is the most abundant component, accounting for 71.1% of the total radioactivity, while the M1 metabolite accounts for 14.7%.[1][12]

#### **Excretion**

Teneligliptin is eliminated through a dual pathway of hepatic metabolism and renal excretion.[6] [13] Following a single oral dose of [14C]teneligliptin, approximately 45.4% of the radioactivity is excreted in the urine and 46.5% in the feces.[7] Renal excretion of the unchanged drug accounts for about 21% of the administered dose.[7] The mean elimination half-life (t½) of teneligli-ptin is approximately 24 hours.[1][3]

## **Data Presentation: Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters of teneligli-ptin in various populations.

Table 1: Pharmacokinetic Parameters of Teneligliptin in Healthy Japanese Subjects After Single and Multiple Oral Doses[1]



| Dose  | Administra<br>tion          | n | Tmax (h)          | Cmax<br>(ng/mL)   | AUC<br>(ng·h/mL)  | t½ (h)     |
|-------|-----------------------------|---|-------------------|-------------------|-------------------|------------|
| 20 mg | Single<br>Dose              | 6 | 1.8 (1.0-<br>2.0) | 187.20<br>(44.70) | 2028.9<br>(459.5) | 24.2 (5.0) |
| 40 mg | Single<br>Dose              | 6 | 1.0 (0.5-<br>3.0) | 382.40<br>(89.83) | 3705.1<br>(787.0) | 20.8 (3.2) |
| 20 mg | Multiple<br>Dose (Day<br>7) | 7 | 1.0 (1.0-<br>1.0) | 220.14<br>(59.86) | 2641.4<br>(594.7) | 30.2 (6.9) |

Data are presented as mean (standard deviation) for Cmax, AUC, and  $t\frac{1}{2}$ , and as median (range) for Tmax.

Table 2: Pharmacokinetic Parameters of Teneligliptin (20 mg Single Dose) in Subjects with Renal Impairment[14]

| Renal Function             | n | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) |
|----------------------------|---|--------------|------------------|
| Healthy Subjects           | 8 | 187.2        | 2028.9           |
| Mild Impairment            | 8 | 196.4        | 2457.1           |
| Moderate Impairment        | 8 | 190.5        | 3409.8           |
| Severe Impairment          | 8 | 183.9        | 3586.7           |
| End-Stage Renal<br>Disease | 8 | 167.3        | 3408.4           |

Table 3: Pharmacokinetic Parameters of Teneligliptin (20 mg Single Dose) in Subjects with Hepatic Impairment[15]



| Hepatic<br>Function    | n | Cmax (ng/mL) | AUC0-∞<br>(ng·h/mL) | t½ (h) |
|------------------------|---|--------------|---------------------|--------|
| Healthy Subjects       | 8 | 148.1        | 1525.0              | 24.8   |
| Mild Impairment        | 8 | 185.3        | 2220.1              | 27.9   |
| Moderate<br>Impairment | 8 | 204.0        | 2420.7              | 30.9   |

# Experimental Protocols Human Mass Balance Study

A human mass balance study was conducted to determine the routes of elimination of teneligliptin.

- Study Design: Healthy male subjects received a single oral dose of 20 mg of [14C]teneligliptin.
- Sample Collection: Blood, urine, and feces were collected at predetermined intervals.
- Analysis: Total radioactivity in plasma, urine, and feces was measured using liquid scintillation counting. Plasma samples were also analyzed to determine the proportion of parent drug and metabolites.
- Metabolite Profiling: Plasma, urine, and fecal extracts were profiled for metabolites using high-performance liquid chromatography (HPLC) with radiometric detection, followed by mass spectrometry (MS) for structural identification.

#### In Vitro Metabolism Studies

- System: Human liver microsomes were used to identify the enzymes responsible for teneligli-ptin metabolism.
- Incubation: [14C]teneligliptin was incubated with human liver microsomes in the presence of NADPH.



- Enzyme Phenotyping: Specific chemical inhibitors and recombinant human CYP and FMO enzymes were used to identify the contribution of individual enzymes to the metabolism of teneligli-ptin.
- Analysis: The formation of metabolites was monitored over time using HPLC with radiometric detection.[1][2]

## Pharmacokinetic Study in Renally Impaired Subjects

- Study Design: An open-label, parallel-group study was conducted in subjects with varying degrees of renal impairment (mild, moderate, severe, and end-stage renal disease) and healthy matched controls.
- Dosing: All subjects received a single oral dose of 20 mg teneligli-ptin.
- Blood Sampling: Serial blood samples were collected over a specified period to determine the plasma concentrations of teneligli-ptin.
- Analysis: Plasma concentrations of teneligli-ptin were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14]

## Pharmacokinetic Study in Hepatically Impaired Subjects

- Study Design: An open-label, parallel-group study was conducted in subjects with mild and moderate hepatic impairment and healthy matched controls.
- Dosing: All subjects received a single oral dose of 20 mg teneligli-ptin.
- Blood Sampling: Serial blood samples were collected to measure plasma concentrations of teneligli-ptin.
- Analysis: Plasma concentrations of teneligli-ptin were determined using a validated LC-MS/MS method.[15]

## Visualizations: Signaling Pathways and Metabolic Scheme



The following diagrams illustrate the mechanism of action and metabolic pathways of teneligliptin.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 2. Glucose-dependent insulinotropic polypeptide (GIP) stimulation of pancreatic beta-cell survival is dependent upon phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) signaling, inactivation of the forkhead transcription factor Foxo1, and down-regulation of bax expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GLP-1 and GIP receptor signaling in beta cells A review of receptor interactions and costimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucagon-like peptide-1 Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]







- 14. "RP-HPLC Method for Teneligliptin in Rabbit Plasma: Development and Validation" [wisdomlib.org]
- 15. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [The Pharmacokinetics and Metabolism of Teneligli-ptin: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025998#pharmacokinetics-and-metabolism-of-teneligliptin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com